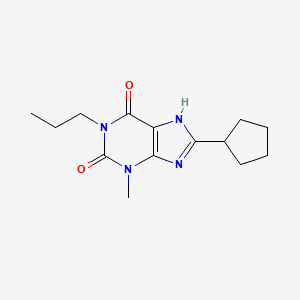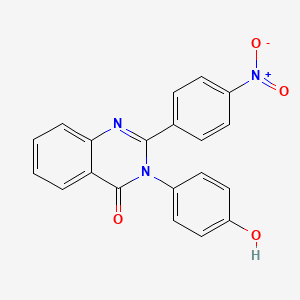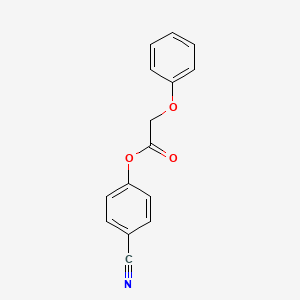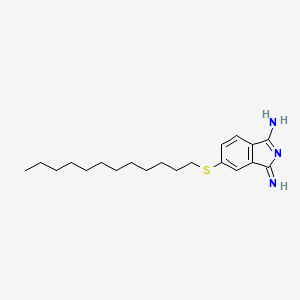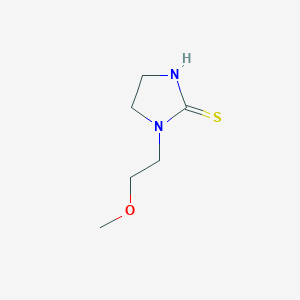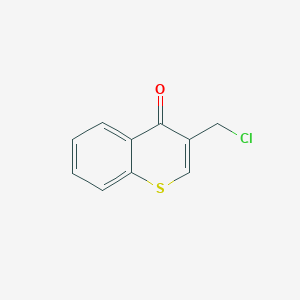
3-(Chloromethyl)-4H-1-benzothiopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethyl)-4H-1-benzothiopyran-4-one is an organic compound that belongs to the class of benzothiopyran derivatives. This compound is characterized by the presence of a chloromethyl group attached to the benzothiopyran ring system. Benzothiopyrans are known for their diverse biological activities and are used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-4H-1-benzothiopyran-4-one typically involves the chloromethylation of benzothiopyran derivatives. One common method is the Blanc chloromethylation reaction, which involves the reaction of benzothiopyran with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride . The reaction conditions usually require a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as recrystallization and chromatography ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-4H-1-benzothiopyran-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones under specific conditions.
Reduction Reactions: Reduction of the benzothiopyran ring can lead to the formation of dihydrobenzothiopyran derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, amines, and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Major Products Formed
Substitution: Products include hydroxymethyl, aminomethyl, and other substituted derivatives.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include dihydrobenzothiopyran derivatives.
Scientific Research Applications
3-(Chloromethyl)-4H-1-benzothiopyran-4-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-4H-1-benzothiopyran-4-one involves its interaction with specific molecular targets and pathways. The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various biologically active derivatives . The compound may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)benzene: A simpler aromatic compound with a chloromethyl group attached to a benzene ring.
4H-1-Benzothiopyran-4-one: The parent compound without the chloromethyl substitution.
3-(Chloromethyl)-4H-1-benzopyran-4-one: A structurally similar compound with an oxygen atom instead of sulfur in the ring.
Uniqueness
3-(Chloromethyl)-4H-1-benzothiopyran-4-one is unique due to the presence of both the benzothiopyran ring system and the chloromethyl group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.
Properties
CAS No. |
133491-62-0 |
|---|---|
Molecular Formula |
C10H7ClOS |
Molecular Weight |
210.68 g/mol |
IUPAC Name |
3-(chloromethyl)thiochromen-4-one |
InChI |
InChI=1S/C10H7ClOS/c11-5-7-6-13-9-4-2-1-3-8(9)10(7)12/h1-4,6H,5H2 |
InChI Key |
QHEFVVRNTDGVBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CS2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


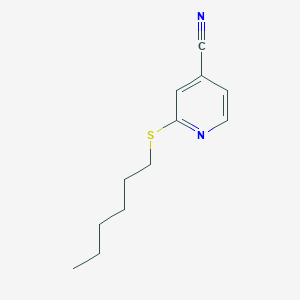
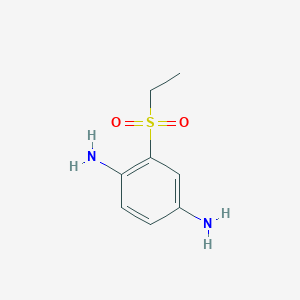
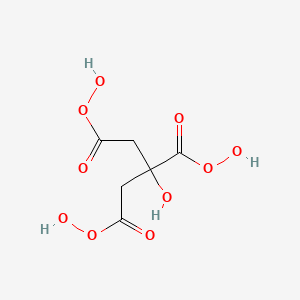
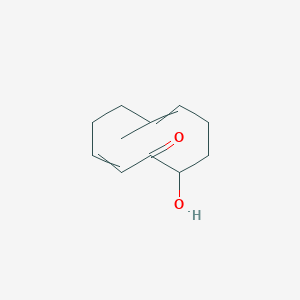
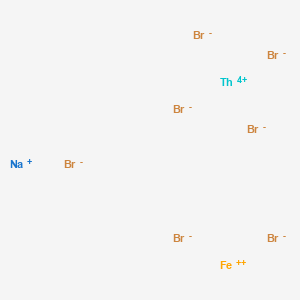

![Methyl [(5-hydroxypentyl)oxy]acetate](/img/structure/B14273482.png)
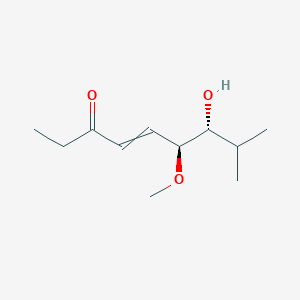
![1,1'-[Propane-1,3-diylbis(oxy)]bis[2-(prop-2-en-1-yl)benzene]](/img/structure/B14273497.png)
